molecular formula C8H8FIO B2510459 2-Fluoro-5-iodo-4-methylanisole CAS No. 1823867-60-2

2-Fluoro-5-iodo-4-methylanisole

Cat. No.: B2510459
CAS No.: 1823867-60-2
M. Wt: 266.054
InChI Key: NDIFCVKECUYLJL-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodo-4-methylanisole is an organic compound with the molecular formula C8H8FIO. It is a derivative of anisole, featuring a fluorine atom at the 2-position, an iodine atom at the 5-position, and a methoxy group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Fluoro-5-iodo-4-methylanisole involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-iodo-4-methylanisole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products may include 2-Fluoro-5-substituted-4-methylanisole derivatives.

    Oxidation Reactions: Products may include 2-Fluoro-5-iodo-4-methylbenzaldehyde or 2-Fluoro-5-iodo-4-methylbenzoic acid.

    Reduction Reactions: Products may include 2-Hydro-5-iodo-4-methylanisole.

Scientific Research Applications

2-Fluoro-5-iodo-4-methylanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodo-4-methylanisole involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The methoxy group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methylanisole: Lacks the iodine atom at the 5-position.

    5-Iodo-4-methylanisole: Lacks the fluorine atom at the 2-position.

    2-Fluoro-5-iodoanisole: Lacks the methyl group at the 4-position.

Uniqueness

2-Fluoro-5-iodo-4-methylanisole is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

1-fluoro-4-iodo-2-methoxy-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FIO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIFCVKECUYLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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